molecular formula C17H20N2O4S B2966162 Ethyl 4-naphthalen-2-ylsulfonylpiperazine-1-carboxylate CAS No. 342780-98-7

Ethyl 4-naphthalen-2-ylsulfonylpiperazine-1-carboxylate

Cat. No.: B2966162
CAS No.: 342780-98-7
M. Wt: 348.42
InChI Key: LQJJFKWDTUXBLD-UHFFFAOYSA-N
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Description

Ethyl 4-naphthalen-2-ylsulfonylpiperazine-1-carboxylate is a synthetic intermediate belonging to a class of naphthalene-sulfonamide derivatives. These compounds are of significant interest in medicinal chemistry and neuroscience research, particularly as potent and selective inhibitors of the enzyme butyrylcholinesterase (BChE) . The naphthalene-2-sulfonyl group is a critical structural feature known to be essential for high-affinity binding to the enzymatic target . Research into similar BChE inhibitors has demonstrated their potential for alleviating symptoms associated with cholinergic dysfunction, such as those observed in Alzheimer's disease models, without the peripheral adverse effects typical of acetylcholinesterase inhibitors . These compounds have shown promise in improving memory and learning abilities in preclinical models, making them valuable tools for investigating new therapeutic pathways for neurodegenerative conditions . This product is intended for research purposes as a chemical reference standard or for use in further synthetic and biological investigations. It is supplied For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 4-naphthalen-2-ylsulfonylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-2-23-17(20)18-9-11-19(12-10-18)24(21,22)16-8-7-14-5-3-4-6-15(14)13-16/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJJFKWDTUXBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-naphthalen-2-ylsulfonylpiperazine-1-carboxylate typically involves the reaction of 4-naphthalen-2-ylsulfonylpiperazine with ethyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-naphthalen-2-ylsulfonylpiperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 4-naphthalen-2-ylsulfonylpiperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-naphthalen-2-ylsulfonylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthylsulfonyl group can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The piperazine ring provides structural rigidity and enhances binding affinity, while the ethyl ester group can be hydrolyzed to release the active carboxylate form.

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences between Ethyl 4-naphthalen-2-ylsulfonylpiperazine-1-carboxylate and related compounds:

Compound Name Substituent at Piperazine 4-Position Substituent at Piperazine 1-Position Key Structural Features Reference
This compound Naphthalen-2-ylsulfonyl Ethyl carboxylate Bulky sulfonyl group, ester linkage [Hypothetical]
1-(2-Naphthylsulfonyl)-4-cinnamylpiperazine Naphthalen-2-ylsulfonyl Cinnamyl (3-phenylpropenyl) Sulfonyl group, unsaturated side chain
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate 4-(2-Methoxyphenyl)piperazine Ethyl carboxylate Methoxyaryl group, piperidine backbone
Ethyl 4-(2-(naphthalen-2-yl)acetyl)piperazine-1-carboxylate 2-Naphthalenylacetyl Ethyl carboxylate Acetyl linker instead of sulfonyl

Key Observations :

  • Sulfonyl vs.
  • Ester vs. Aliphatic Chains : The ethyl carboxylate ester at the 1-position is a common feature in many analogs, facilitating metabolic stability compared to aliphatic chains (e.g., cinnamyl in ).

Yield and Efficiency :

  • Yields for sulfonyl-containing piperazines typically range from 60–75%, influenced by steric hindrance from bulky groups like naphthalene .
Pharmacological and Physicochemical Properties

Enzyme Inhibition :

  • 1-Arylsulfonylpiperazines (e.g., 1-(4-fluorophenyl)piperazine) exhibit IC50 values in the micromolar range for targets like acetylcholinesterase and α-glucosidase . The naphthalene sulfonyl group may enhance activity due to increased hydrophobicity.

Physicochemical Properties :

  • Solubility: Sulfonyl groups generally reduce aqueous solubility compared to acetyl or carbamoyl substituents (e.g., Ethyl 4-{4-[(3-cyanothiophen-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate in ).
  • Lipophilicity : Calculated logP values for naphthalene-containing derivatives exceed 3.5, indicating high membrane permeability .
Metal-Binding and Structural Studies
  • Ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate forms stable complexes with Ni(II), Zn(II), and Cd(II), as demonstrated by spectroscopic and DFT studies . The sulfonyl group in the target compound may exhibit weaker metal coordination compared to thiocarbamoyl analogs.

Biological Activity

Ethyl 4-naphthalen-2-ylsulfonylpiperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound belongs to a class of compounds known as sulfonamide-based hybrids. These compounds typically exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. The structural characteristics that contribute to its activity include the piperazine ring and the naphthalene sulfonyl moiety.

Pharmacological Activity

The biological activity of this compound can be summarized in the following categories:

1. Nitric Oxide Production

The compound has been shown to produce nitric oxide (NO), which plays a crucial role in various physiological processes. NO is involved in mediating tumoricidal and bactericidal actions in macrophages and enhances the synthesis of pro-inflammatory mediators such as IL6 and IL8 .

2. Inhibition of Enzymatic Activity

Research indicates that this compound may act as an inhibitor of specific enzymes involved in disease processes. For instance, it has been studied for its potential to inhibit human transglutaminase (hTG2), which is implicated in several pathological conditions including cancer and fibrosis .

The mechanisms through which this compound exerts its effects include:

  • Cysteine S-Nitrosylation : The compound mediates cysteine S-nitrosylation of target proteins, which can influence various signaling pathways involved in inflammation and cell survival .
  • Regulation of Inflammatory Responses : By modulating the production of NO and inflammatory cytokines, it plays a role in regulating immune responses and may have therapeutic implications in inflammatory diseases .

Case Studies

Several studies have investigated the efficacy of this compound:

Study 1: Anti-Cancer Activity

A study evaluated the compound's effect on cancer stem cells, demonstrating that it reduced tumor growth in xenograft models. The administration of this compound resulted in significant inhibition of tumor proliferation, highlighting its potential as an anti-cancer agent .

Study 2: Anti-inflammatory Effects

Another investigation focused on the compound's ability to modulate inflammatory responses in macrophages. The results indicated that treatment with this compound led to decreased levels of pro-inflammatory cytokines, suggesting its utility in managing chronic inflammatory conditions .

Data Tables

Property Value
Molecular FormulaC17H20N2O4S
Molecular Weight348.42 g/mol
Nitric Oxide ProductionYes
Inhibitory Activity on hTG2Yes
Anti-inflammatory PotentialModerate to High

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-naphthalen-2-ylsulfonylpiperazine-1-carboxylate?

The synthesis typically involves multi-step reactions. A common approach includes:

  • Step 1 : Formation of the piperazine core via condensation of ethylenediamine with dihaloalkanes under basic conditions.
  • Step 2 : Sulfonylation using naphthalene-2-sulfonyl chloride in anhydrous dichloromethane (DCM) with a base like triethylamine to introduce the sulfonyl group.
  • Step 3 : Carboxylation via reaction with ethyl chloroformate in a polar aprotic solvent (e.g., tetrahydrofuran) at 0–5°C to minimize side reactions .
  • Purification : Recrystallization or column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) ensures high purity.

Q. How is the structural characterization of this compound performed?

Key techniques include:

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to confirm substituent positions and stereochemistry.
  • FT-IR : Validate functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹, ester C=O at ~1700 cm⁻¹) .
    • X-ray crystallography : Resolve 3D conformation using SHELX software for refinement. For example, puckering analysis of the piperazine ring can be quantified via Cremer-Pople parameters .
    • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reaction mechanisms?

  • Methodology :
  • Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate molecular orbitals, electrostatic potentials, and charge distribution .
  • Simulate reaction pathways (e.g., sulfonylation) by optimizing transition states and calculating activation energies.
  • Compare experimental NMR/IR data with computed values to validate accuracy .
    • Applications : Predict regioselectivity in electrophilic substitutions or stability of tautomeric forms under varying pH conditions .

Q. How can researchers resolve contradictions in biological activity data (e.g., enzyme inhibition)?

  • Experimental Design :
  • Dose-response curves : Use a minimum of three independent replicates to assess IC₅₀ values. Validate assays with positive controls (e.g., known inhibitors) .
  • Structural analogs : Compare activity of derivatives (e.g., replacing naphthalen-2-yl with phenyl groups) to identify critical pharmacophores .
    • Data Analysis :
  • Apply multivariate statistics (e.g., PCA) to separate assay-specific noise from true biological effects.
  • Cross-validate using orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic assays) .

Q. What are the best practices for handling and storing this compound safely?

  • Safety Protocols :
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
  • Storage : Keep in amber glass vials under inert gas (argon) at –20°C to prevent hydrolysis of the ester group .
    • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent exothermic reactions .

Methodological Challenges and Solutions

Q. How to address low yields in the sulfonylation step?

  • Optimization Strategies :
  • Use anhydrous solvents (e.g., DCM dried over molecular sieves) and excess sulfonyl chloride (1.2–1.5 equiv).
  • Monitor reaction progress via TLC (eluent: 7:3 hexane/ethyl acetate) to terminate before side reactions dominate .
    • Troubleshooting : Replace triethylamine with DMAP (catalytic) to enhance nucleophilicity of the piperazine nitrogen .

Q. What computational tools are recommended for analyzing piperazine ring puckering?

  • Approach :
  • Use Cremer-Pople coordinates to quantify out-of-plane deviations. Software like Mercury (CCDC) can visualize puckering amplitudes (q) and phase angles (φ) .
  • Compare with crystallographic data from analogous compounds (e.g., tert-butyl piperazine derivatives) to identify steric or electronic influences .

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